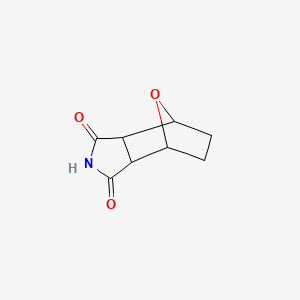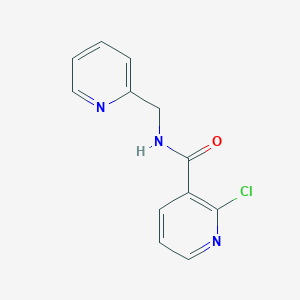
2-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide
Übersicht
Beschreibung
The compound 2-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide is a derivative of pyridinecarboxamide, which is a class of compounds known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. The structure of this compound suggests it may have interesting electronic properties and interaction landscapes due to the presence of chlorine and the pyridine rings.
Synthesis Analysis
The synthesis of related chloro-substituted pyridinecarboxamides typically involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted benzenes . For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting p-/m-/o-pyridinecarbonyl chlorides with p-/m-/o-aminochlorobenzenes . Although the specific synthesis of 2-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide is not detailed in the provided papers, similar methods could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of chloro-substituted pyridinecarboxamides can be quite complex, as seen in the case of chloro{[N-methyl-N-(2'-pyridinecarboxamide)-N'-(2'-pyridinecarboxamido)]-1,2-ethane}palladium(II), which exhibits a tetragonal space group and a square-planar coordination completed by chlorine atoms . The pyridine and amide groups in these compounds can adopt various geometries and coordination modes, influencing the overall molecular geometry .
Chemical Reactions Analysis
Chloro-substituted pyridinecarboxamides can participate in various chemical reactions. For example, thiosemicarbazone derivatives of pyridine-2-carboxamide react with chloro-substituted mercury compounds to form tetrahedral complexes . These reactions often involve coordination through nitrogen and sulfur atoms, with the heterocyclic nitrogen atoms remaining uncoordinated . Such reactivity suggests that 2-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide could also engage in complex formation with metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-substituted pyridinecarboxamides can be influenced by their molecular symmetry and lattice energy, as indicated by the melting temperatures (Tm) of the compounds . The interaction environments of these compounds can be probed using techniques like Hirshfeld surface analysis and contact enrichment studies . The presence of chlorine in the molecule can lead to specific electronic properties and intermolecular interactions, such as hydrogen bonding and halogen bonding, which can affect the compound's solubility, stability, and reactivity .
Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide, also known as Boscalid , is the enzyme succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways in cells.
Mode of Action
Boscalid inhibits the activity of SDH . By blocking this enzyme, Boscalid disrupts the energy production within the fungal cells, leading to their death. This makes Boscalid an effective fungicide.
Biochemical Pathways
The inhibition of SDH by Boscalid affects the citric acid cycle and the electron transport chain . These are essential pathways for energy production in cells. When these pathways are disrupted, the cells cannot produce the energy they need to survive and function, leading to cell death.
Result of Action
The result of Boscalid’s action is the death of fungal cells . By inhibiting SDH, Boscalid disrupts energy production within the cells, leading to cell death. This makes it effective against a broad range of fungal pathogens, including Botrytis spp., Alternaria spp., and Sclerotinia spp .
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide” and similar compounds could involve further exploration of their potential applications in medicine and biology, given their activities against several biological targets . Additionally, their synthesis methods could be optimized for more efficient production .
Eigenschaften
IUPAC Name |
2-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-10(5-3-7-15-11)12(17)16-8-9-4-1-2-6-14-9/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODJCEYCDFPECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




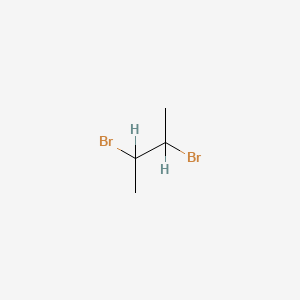


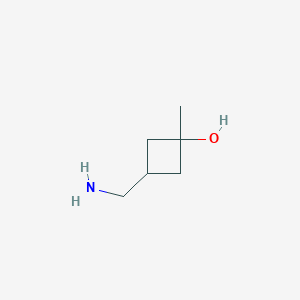
![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B3022059.png)
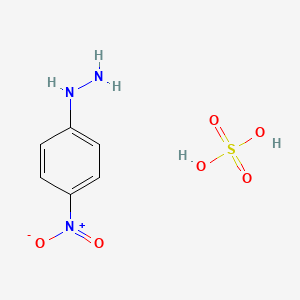
![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B3022061.png)
![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3022062.png)
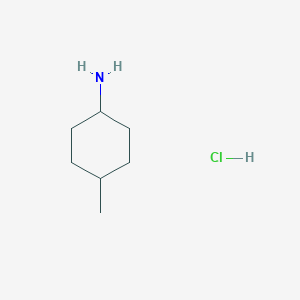
![[2-(6-Chloro-3-pyridazinyl)-2-azavinyl]dimethylamine](/img/structure/B3022065.png)

